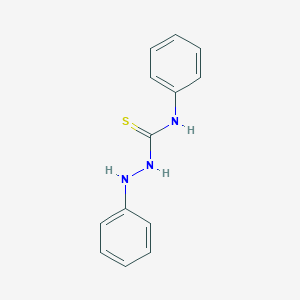

1,4-Diphenyl-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406528. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-anilino-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIVYSWGHVFQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061956 | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-59-8 | |

| Record name | N,2-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Diphenylhydrazinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,2-DIPHENYLHYDRAZINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB33G3WJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on 1,4-Diphenyl-3-thiosemicarbazide (CAS: 1768-59-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of 1,4-Diphenyl-3-thiosemicarbazide, it is important to note that specific experimental data, such as quantitative biological activity and detailed signaling pathways for this exact compound, are limited in publicly available scientific literature. Much of the biological context is drawn from studies on structurally related thiosemicarbazide and thiosemicarbazone derivatives.

Core Compound Properties

This compound is a chemical compound belonging to the thiosemicarbazide class, which are known for their diverse biological activities. These compounds are characterized by a sulfur atom and a hydrazine-like backbone, making them valuable scaffolds in medicinal chemistry.

| Property | Value |

| CAS Number | 1768-59-8 |

| Molecular Formula | C₁₃H₁₃N₃S |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | 1,4-diphenylthiosemicarbazide |

| Synonyms | 1-Anilino-3-phenylthiourea, N,2-Diphenylhydrazinecarbothioamide |

| Appearance | White to light gray or light yellow powder/crystal |

| Melting Point | 171.0 to 181.0 °C |

| Purity | >99.0% (TCI) |

Synthesis

The synthesis of 1,4-disubstituted thiosemicarbazides like this compound is typically achieved through the reaction of a substituted hydrazine with an isothiocyanate.

Experimental Protocol: General Synthesis of 1,4-Disubstituted Thiosemicarbazides

This protocol is a general representation for the synthesis of thiosemicarbazides and may be adapted for this compound.

-

Dissolution: Phenylhydrazine (1.0 mmol) is dissolved in a suitable solvent, such as ethanol (20 mL), in a round-bottom flask.

-

Addition of Isothiocyanate: To this solution, an equimolar amount of phenyl isothiocyanate (1.0 mmol) is added dropwise with stirring.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a cold solvent, such as ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been reported to exhibit a range of biological activities.

Anticancer Activity

Thiosemicarbazone derivatives have shown promise as anticancer agents. Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt essential cellular processes.

Potential Signaling Pathway Involvement:

One of the proposed mechanisms for the anticancer activity of some thiosemicarbazones involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway through iron depletion.[1] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. Iron chelators can reduce the activity of iron-dependent enzymes that are upstream regulators of STAT3, leading to its dephosphorylation and inactivation. This, in turn, downregulates the expression of STAT3 target genes involved in cell cycle progression and survival, such as cyclin D1, c-myc, and Bcl-2.[1]

References

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Diphenyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diphenyl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative analysis of its molecular structure.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 (broad s) | Singlet (broad) | 1H | N⁴-H |

| ~8.6 (broad s) | Singlet (broad) | 1H | N²-H |

| ~7.8 (broad s) | Singlet (broad) | 1H | N¹-H |

| ~7.6 - 7.1 (m) | Multiplet | 10H | Aromatic C-H |

Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and concentration. The aromatic protons appear as a complex multiplet due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=S (Thione) |

| ~140 - 120 | Aromatic C |

Note: Due to the complexity of the aromatic region and potential overlapping signals, precise assignment of each aromatic carbon may require advanced 2D NMR techniques.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3100 | Medium, Broad | N-H Stretching |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1600, ~1490, ~1450 | Strong | Aromatic C=C Stretching |

| ~1550 | Strong | N-H Bending |

| ~1300 - 1100 | Strong | C=S Stretching |

| ~750, ~690 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 243.08 | [M]⁺ |

| 244.09 | [M+H]⁺ |

| 266.07 | [M+Na]⁺ |

Note: The mass spectrometry data is based on predicted values.[1] Experimental values may vary slightly depending on the ionization technique used.

Experimental Protocols

The following protocols provide a general framework for the acquisition of the spectroscopic data presented above.

2.1 NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is utilized for both ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (typically 0-200 ppm) is used. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

-

Sample Preparation: A solid sample of this compound is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2][3]

-

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is a suitable instrument for determining the molecular weight of this compound.[4][5][6]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small amount of a proton source like formic acid to facilitate protonation.[4]

-

Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate.[4] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed and directed into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(1768-59-8) IR2 [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 1,4-Diphenyl-3-thiosemicarbazide: Molecular Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diphenyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. This document details its fundamental molecular characteristics, outlines a general synthetic pathway, and explores its potential biological activities, offering a foundation for further research and drug development endeavors.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃N₃S[1][2][3][4][5][6] |

| Molecular Weight | 243.33 g/mol [1][2][3][5] |

| CAS Number | 1768-59-8[1][2][3] |

Synthesis and Experimental Protocols

The synthesis of 1,4-disubstituted thiosemicarbazides, such as this compound, is a well-established process in organic chemistry. A general and adaptable experimental protocol for its synthesis is provided below, based on common methodologies for this class of compounds.

General Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenylhydrazine with phenyl isothiocyanate.

Materials:

-

Phenylhydrazine

-

Phenyl isothiocyanate

-

Ethanol (or another suitable solvent like methanol)

-

Glacial acetic acid (catalyst, optional)

-

Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

To this solution, add phenyl isothiocyanate (1 equivalent) dropwise while stirring.

-

A few drops of glacial acetic acid can be added to catalyze the reaction.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, derivatives of thiosemicarbazide, namely thiosemicarbazones, have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects. One notable mechanism of action for some thiosemicarbazones is the inhibition of the STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[4]

Below is a diagram illustrating a potential mechanism of action for a thiosemicarbazide derivative targeting the STAT3 pathway.

Caption: Potential inhibition of the STAT3 signaling pathway by a thiosemicarbazide derivative.

Experimental Workflow for Antimicrobial Screening

Thiosemicarbazide derivatives are frequently evaluated for their antimicrobial properties. A generalized workflow for screening the antibacterial activity of this compound is presented below.

Caption: General experimental workflow for antimicrobial screening of this compound.

Detailed Protocol for Antibacterial Activity Testing

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microplates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound's stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the microplate at 37°C for 24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Frontiers | Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diphenyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and associated physicochemical properties of 1,4-Diphenyl-3-thiosemicarbazide. The document details experimental protocols for its synthesis and presents key data in a structured format for ease of reference and comparison.

Core Physicochemical Data

This compound is a solid compound appearing as a white to light yellow powder or crystal.[1] Its key physical and chemical identifiers are summarized below. The melting point has been reported within a range, indicating that it may be sensitive to purity and the specific analytical method employed.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N₃S | [1][2] |

| Molecular Weight | 243.33 g/mol | [1] |

| CAS Registry Number | 1768-59-8 | [1] |

| Appearance | White to Light gray to Light yellow powder/crystal | [1] |

| Melting Point | 171.0 - 181.0 °C | [1] |

| Reported Melting Point | 178 °C | [1] |

| Purity (Typical) | >99.0% (by Titration) | [1] |

Synthesis and Experimental Protocols

Thiosemicarbazides are crucial intermediates in the synthesis of various heterocyclic compounds with significant biological activities, including 1,3,4-thiadiazoles and 1,2,4-triazoles.[3][4] The general and most frequently utilized method for synthesizing 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of a substituted hydrazide to an isothiocyanate.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the synthesis of 1,4-disubstituted thiosemicarbazides, adapted for the specific target compound.

Materials:

-

Phenylhydrazine

-

Phenyl isothiocyanate

-

Absolute Ethanol

Procedure:

-

Dissolve phenylhydrazine (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add phenyl isothiocyanate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

A solid precipitate of this compound will form.

-

Collect the crude product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from ethanol to yield the final, pure compound.[3][5]

-

Dry the purified product under a vacuum.

Characterization:

-

The melting point of the purified product should be determined using a standard melting point apparatus.

-

The structure and purity can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Logical and Experimental Workflows

The synthesis of thiosemicarbazide derivatives is a foundational step for creating more complex heterocyclic structures for drug discovery and development. The following diagram illustrates the general experimental workflow.

Caption: General workflow for the synthesis and characterization of this compound.

Biological and Pharmacological Context

While a specific signaling pathway for this compound is not extensively documented in readily available literature, the thiosemicarbazide scaffold is of significant interest in medicinal chemistry. Derivatives of thiosemicarbazide are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[8][9]

The biological action of these compounds is often attributed to their ability to chelate metal ions or interact with various enzymes and receptors within a cell. The core structure, -NH-CS-NH-, provides key hydrogen bonding donors and acceptors that facilitate these interactions.[4] Researchers often use 1,4-disubstituted thiosemicarbazides as precursors for synthesizing heterocyclic compounds like thiadiazoles and triazoles, which are known to target a variety of biological pathways.[3]

The following diagram illustrates the role of thiosemicarbazides as key intermediates in the synthesis of pharmacologically active heterocyclic compounds.

Caption: Synthetic pathways from thiosemicarbazides to bioactive heterocyclic compounds.

References

- 1. This compound | 1768-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of 1,4-Diphenyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Diphenyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocols, quantitative data, and logical workflows necessary for the successful preparation and verification of this compound.

Introduction

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and pharmacologically active agents. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound this compound, with its distinct structural features, is a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide outlines a reliable method for its synthesis and the analytical techniques for its thorough characterization.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of phenylhydrazine with phenyl isothiocyanate. This nucleophilic addition reaction is generally straightforward and results in good yields of the desired product.

Experimental Procedure

A general and effective method for the synthesis involves the following steps:

-

Dissolution of Reactant: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as absolute ethanol or acetonitrile.

-

Addition of Isothiocyanate: To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Reaction: The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

-

Isolation of Product: Upon completion of the reaction, the precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[3]

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected analytical data are summarized below.

| Property | Data | Reference |

| Molecular Formula | C13H13N3S | [4] |

| Molecular Weight | 243.33 g/mol | [4] |

| Appearance | White to light gray powder or crystals | [5] |

| Melting Point | 171.0 to 181.0 °C | [5] |

| Spectroscopic Data | Key Peaks and Signals | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and N-H protons. | [6] |

| ¹³C NMR | Resonances for aromatic carbons and the C=S carbon. | [7] |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C vibrations. | [7] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. | [7] |

Note: Specific chemical shifts and absorption frequencies can be found in the referenced literature and spectral databases.

Logical Relationships in Characterization

The process of confirming the structure of the synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocol and characterization data serve as a valuable resource for researchers engaged in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. Adherence to these methodologies will facilitate the reliable preparation and validation of this important chemical entity for further investigation and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 1768-59-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. This compound(1768-59-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(1768-59-8) MS [m.chemicalbook.com]

A Technical Guide to the Biological Activities of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives are a versatile class of compounds extensively studied for their wide spectrum of biological activities. Possessing a characteristic -NH-CS-NH-NH2 moiety, these molecules and their derivatives, notably thiosemicarbazones, have demonstrated significant potential as therapeutic agents.[1][2] Their biological actions are diverse, encompassing anticancer, antimicrobial, and anticonvulsant properties.[3][4] The mechanism underlying these activities often involves the chelation of metal ions, inhibition of crucial enzymes, induction of oxidative stress, and triggering of programmed cell death.[1][4] This technical guide provides an in-depth overview of the biological activities of thiosemicarbazide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

Thiosemicarbazide derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad range of pharmacological effects. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anticonvulsant agents.

Anticancer Activity

Thiosemicarbazones, a prominent class of thiosemicarbazide derivatives, exhibit a wide clinical antitumor spectrum, showing efficacy in various cancer types such as leukemia, pancreatic cancer, breast cancer, and lung cancer.[2] Their anticancer effects are attributed to several mechanisms, including the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, and the induction of apoptosis through various signaling pathways.[1][5] Metal complexes of thiosemicarbazones have been shown to enhance their biological activities.[5]

Table 1: Anticancer Activity (IC₅₀ Values) of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | PC-3 (Prostate) | 2.64 ± 0.33 | [6] |

| 2-isocamphanyl thiosemicarbazone derivative (4h) | MDA-MB-231 (Breast) | 0.4 | [7] |

| RPMI-8226 (Multiple Myeloma) | 1.1 | [7] | |

| A549 (Lung) | 1.6 | [7] | |

| HepG2 (Liver) | 1.7 | [7] | |

| Estrone-17-thiosemicarbazone platinum(II) complex (6) | HeLa (Cervical) | 9.2 | [8] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [9] |

| HeLa (Cervical) | 5.8 | [9] | |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [9] |

| HeLa (Cervical) | 12.3 | [9] |

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][10] Their antimicrobial action is often linked to the inhibition of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[5]

Table 2: Antimicrobial Activity (MIC Values) of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Staphylococcus aureus | 6.25 | [4] |

| Pseudomonas aeruginosa | 6.25 | [4] | |

| Bacillus subtilis | 12.5 | [4] | |

| Quinoline-Based Thiosemicarbazide (QST4) | Mycobacterium tuberculosis H37Rv | 6.25 | [11] |

| Quinoline-Based Thiosemicarbazide (QST10) | Candida albicans | 31.25 | [11] |

| 2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | Mycobacterium bovis | 1.56 | [2] |

Anticonvulsant Activity

Several thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing protection in various seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[12][13]

Table 3: Anticonvulsant Activity (ED₅₀ Values) of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference(s) |

| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide (PS6) | MES | >50 | [12][14] |

| N-(2-hydroxyethyl)stearamide | MES | 20.5 | [15] |

| N-(2-hydroxyethyl)decanamide | MES | 22.0 | [15] |

| N-(2-hydroxyethyl) palmitamide | MES | 23.3 | [15] |

| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | MES | Not specified, but highly active | [13] |

| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Not specified, but most active in test | [13] |

Mechanisms of Action

The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets and pathways.

Enzyme Inhibition

Thiosemicarbazones are known inhibitors of several enzymes crucial for cell survival and proliferation.

-

Ribonucleotide Reductase (RR): By chelating iron, a necessary cofactor for RR, thiosemicarbazones inhibit the synthesis of deoxyribonucleotides, thereby halting DNA replication.[1][5]

-

Topoisomerases: These enzymes are essential for managing DNA topology. Thiosemicarbazones can inhibit topoisomerase II, leading to DNA damage and cell death.[5][6]

-

Urease: Some derivatives are potent urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

-

Tyrosinase: Inhibition of this enzyme, involved in melanin synthesis, makes these compounds potential agents for treating hyperpigmentation.

Induction of Apoptosis

A primary mechanism of the anticancer activity of thiosemicarbazones is the induction of apoptosis, or programmed cell death.[5] This is often mediated through the intrinsic (mitochondrial) pathway. Key events include:

-

Generation of Reactive Oxygen Species (ROS): The redox activity of metal-thiosemicarbazone complexes can lead to the production of ROS, causing oxidative stress and cellular damage.[7][11]

-

Mitochondrial Dysfunction: Increased ROS levels can lead to a decrease in the mitochondrial membrane potential.[6][7]

-

Regulation of Bcl-2 Family Proteins: Thiosemicarbazones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[7][11][16][17]

-

Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[7][11]

Caption: Thiosemicarbazone-induced apoptosis pathway.

Experimental Protocols

General Synthesis of Thiosemicarbazones

A common method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2][3]

Materials:

-

Substituted aldehyde or ketone

-

Thiosemicarbazide or a derivative

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of the thiosemicarbazide (1 equivalent) in ethanol to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for a specified time (e.g., 1-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature to allow the product to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry to confirm their structure.[18][19][20]

Caption: General workflow for thiosemicarbazone synthesis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiosemicarbazide derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiosemicarbazide derivative and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Thiosemicarbazide derivative stock solution

-

96-well microplate

Procedure:

-

Prepare serial twofold dilutions of the thiosemicarbazide derivative in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animals:

-

Mice or rats

Equipment:

-

An electroshock apparatus with corneal electrodes

Procedure:

-

Administer the thiosemicarbazide derivative to the animals at various doses via a specific route (e.g., intraperitoneally).

-

At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered protection.

-

Determine the ED₅₀ value (the dose that protects 50% of the animals from the seizure).

Structure-Activity Relationships (SAR)

The biological activity of thiosemicarbazide derivatives is significantly influenced by their structural features. Key SAR observations include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring can dramatically affect the anticancer and antimicrobial potency. Electron-withdrawing groups often enhance activity.

-

N4-Substitution: Modifications at the N4 position of the thiosemicarbazide moiety can influence the lipophilicity and metal-chelating properties of the molecule, thereby modulating its biological effects.

-

Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyridine or quinoline, can enhance the biological activity, potentially by improving the metal-chelating ability and interaction with biological targets.

Conclusion

Thiosemicarbazide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their multifaceted mechanisms of action, including enzyme inhibition and induction of apoptosis, make them attractive candidates for the development of novel anticancer, antimicrobial, and anticonvulsant drugs. The information presented in this technical guide, including quantitative data, experimental protocols, and mechanistic diagrams, provides a solid foundation for researchers to further explore and harness the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting further preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 2-isocamphanyl thiosemicarbazone derivatives via ROS-enhanced mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity of Steroidal Thiosemicarbazone Platinum (Pt(II)) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Synthesis and bacteriostatic activity of thiosemicarbazone and their transition metal complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]

- 12. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]

- 15. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. pubs.acs.org [pubs.acs.org]

1,4-Diphenyl-3-thiosemicarbazide derivatives synthesis and applications

An In-Depth Technical Guide to the Synthesis and Applications of 1,4-Diphenyl-3-Thiosemicarbazide Derivatives

Introduction

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various pharmaceutical and bioactive materials.[1] Their unique structural framework, characterized by the presence of a thiocarbamide group linked to a hydrazine moiety, allows for the formation of multiple hydrogen bonds, a key interaction for biological targeting.[2][3] Derivatives of this compound, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse applications of these promising derivatives for researchers and drug development professionals.

Synthesis of this compound Derivatives

The primary synthetic route for obtaining 1,4-disubstituted thiosemicarbazide derivatives involves the nucleophilic addition of acid hydrazides to isothiocyanates.[6][7] A common and efficient method is the reaction between a substituted acid hydrazide and a substituted phenyl isothiocyanate, typically conducted in an alcohol solvent under reflux.[5][7] Another prevalent method involves the condensation reaction of a substituted thiosemicarbazide with various aldehydes or ketones, often catalyzed by a few drops of glacial acetic acid.[1][8][9]

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. benchchem.com [benchchem.com]

Anticancer Potential of Novel Thiosemicarbazide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of thiosemicarbazide analogs as potential anticancer agents. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention for their therapeutic potential across a range of cancers. This document consolidates key quantitative data, detailed experimental protocols for their evaluation, and elucidates the primary signaling pathways involved in their mechanism of action.

Core Mechanisms of Anticancer Activity

Thiosemicarbazide analogs exert their anticancer effects through a multi-pronged approach, primarily targeting key cellular processes essential for cancer cell proliferation and survival. The core mechanisms include the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase II, the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS), and the arrest of the cell cycle.[1][2][3] Their ability to chelate metal ions, particularly iron and copper, is central to many of these activities.[4][5]

Data Presentation: In Vitro Cytotoxicity of Novel Thiosemicarbazide Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various novel thiosemicarbazide and thiosemicarbazone analogs against a panel of human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity of Naphthalene-based Thiosemicarbazone Derivatives against LNCaP Prostate Cancer Cells

| Compound | Chemical Name | IC50 (µM) on LNCaP Cells |

| 6 | 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide | >50% inhibition at test concentration |

| 8 | 4-(naphthalen-1-yl)-1-[1-(4-methoxyphenyl)ethylidene)thiosemicarbazide | Exhibited inhibitory effect |

| 11 | 4-(naphthalen-1-yl)-1-[1-(4-chlorophenyl)ethylidene)thiosemicarbazide | Exhibited inhibitory effect |

Data synthesized from studies on naphthalene-based thiosemicarbazone derivatives.[6]

Table 2: Cytotoxicity of Substituted Benzoyl Carbamothioyl Methane Hydrazonate Derivatives against B16F10 Melanoma Cells

| Compound | Substitution on Benzoyl Group | IC50 (µg/mL) on B16F10 Cells |

| 5a | 4-Chloro | 0.7 |

| 5b | 2,4-Dinitro | Not specified, but potent |

| 5e | 4-Bromo | 0.9 |

| Doxorubicin (Standard) | - | 0.6 |

This data highlights that derivatives with electron-withdrawing groups exhibit significant anticancer activity.[4]

Table 3: Cytotoxicity of Various Thiosemicarbazone Derivatives on Different Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Anthraquinone-thiosemicarbazone derivatives | K562 (Leukemia) | 2.17 - 7.99 |

| Nopinone-based thiosemicarbazone (6a) | MDA-MB-231 (Breast) | Not specified, but most potent in series |

| SMMC-7721 (Liver) | Not specified, but most potent in series | |

| HeLa (Cervical) | Not specified, but most potent in series | |

| Thiophene-thiosemicarbazone derivative (C10) | Various | Induces ROS and DNA damage |

A summary of findings from a review on recent advances in thiosemicarbazones as anticancer agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anticancer potential of novel thiosemicarbazide analogs. The following are protocols for key in vitro experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, LNCaP) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare stock solutions of the thiosemicarbazide analogs in DMSO. Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 400, 600 µM).[8] Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the thiosemicarbazide analogs at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.[10]

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram of fluorescence intensity.[12]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.

-

Cell Lysis: After treatment with the thiosemicarbazide analogs, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the protein expression levels.[13]

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat them with the thiosemicarbazide analogs.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells. Add DCFH-DA working solution (e.g., 10-25 µM) to each well and incubate for 30 minutes at 37°C.[15][16]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.[15]

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[15][16] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thiosemicarbazide analogs and a typical experimental workflow for their evaluation.

Caption: Experimental workflow for the evaluation of novel thiosemicarbazide analogs.

Caption: Key signaling pathways affected by thiosemicarbazide analogs. thiosemicarbazide analogs.

References

- 1. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 4. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioquochem.com [bioquochem.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Thiosemicarbazide Derivatives from Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives, particularly thiosemicarbazones, are a versatile class of compounds with significant interest in medicinal chemistry and drug development.[1][2] They are synthesized through a straightforward condensation reaction between a thiosemicarbazide and an aldehyde or a ketone.[3][4][5] The resulting thiosemicarbazones exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][6] This document provides detailed protocols and application notes for the synthesis and characterization of these valuable compounds.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of the primary amine group of thiosemicarbazide to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of the thiosemicarbazone.[3][7]

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Experimental Protocols

Protocol 1: General Synthesis of Thiosemicarbazones from Aldehydes

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from various benzaldehyde derivatives.[7][8]

Materials:

-

Substituted thiosemicarbazide (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Methanol (30 mL)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round bottom flask with magnetic stirring.

-

Add a solution of the corresponding benzaldehyde derivative (1.0 mmol) to the flask at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form.

-

Filter the precipitate and wash it with cold methanol (20 mL).

-

Dry the product at room temperature.

Characterization: The structure of the synthesized compounds can be confirmed by various spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: Acid-Catalyzed Synthesis of Thiosemicarbazones

This protocol utilizes a catalytic amount of acid to facilitate the condensation reaction, which can be particularly useful for less reactive ketones.[9]

Materials:

-

Thiosemicarbazide (1.0 equiv.)

-

Aldehyde or ketone (1.0 equiv.)

-

Ethanol

-

Glacial acetic acid (3 drops)

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

Prepare a suspension of thiosemicarbazide (1.0 equiv.) and the corresponding aldehyde or ketone (1.0 equiv.) in ethanol.

-

Add three drops of glacial acetic acid to the suspension.

-

Reflux the reaction mixture with magnetic stirring for 2 hours.

-

After cooling, the resulting suspension is vacuum filtered.

-

Wash the filtered solid with cold distilled water.[9]

Quantitative Data Summary

The following table summarizes the synthesis of several thiosemicarbazone derivatives, providing key quantitative data for comparison.

| Compound ID | Aldehyde/Ketone Reactant | Thiosemicarbazide Reactant | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 1 | Benzaldehyde | Thiosemicarbazide | Ethanol | 91 | 157.3 - 158.6 | [9] |

| 2 | 4-Fluorobenzaldehyde | Thiosemicarbazide | Methanol | 30 | 185 - 186 | [7] |

| 3 | 2-Pyridinecarboxaldehyde | Thiosemicarbazide | Not specified | - | - | [1] |

| C1-C5 | Various Benzaldehydes | Thiosemicarbazide | Ethanol | - | - | [8] |

Note: Yields and melting points can vary based on the specific substituents on the aldehyde/ketone and the thiosemicarbazide, as well as the reaction conditions and purification methods.

Applications in Drug Development

Thiosemicarbazide derivatives are of significant interest in drug development due to their wide spectrum of biological activities.[10] The presence of the thiourea moiety is crucial for their biological action.

-

Antimicrobial Activity: Many thiosemicarbazones have demonstrated potent activity against various strains of bacteria and fungi.[1][11] For instance, certain derivatives show significant inhibitory effects against Mycobacterium bovis.[7]

-

Anticancer Activity: These compounds have been extensively studied for their antitumor properties.[6] They can inhibit cancer cell proliferation and induce apoptosis.[1] Some thiosemicarbazones have shown high inhibitory ability against various cancer cell lines.[6]

-

Antiviral Activity: Thiosemicarbazide derivatives have also been reported to possess antiviral properties.[1]

-

Chelating Agents: The thiosemicarbazone scaffold can act as a chelating ligand, forming stable complexes with various metal ions. These metal complexes themselves can exhibit enhanced biological activity.[12]

The ease of synthesis and the ability to readily modify the structure of thiosemicarbazones by varying the aldehyde or ketone precursor make them an attractive scaffold for the development of new therapeutic agents.[1]

Caption: Relationship between synthesis and biological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of thiosemicarbazones [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a Sugar-Based Thiosemicarbazone Series and Structure-Activity Relationship versus the Parasite Cysteine Proteases Rhodesain, Cruzain, and Schistosoma mansoni Cathepsin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: 1,4-Diphenyl-3-thiosemicarbazide as a Versatile Intermediate for Bioactive 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potent antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2] A key precursor for the synthesis of these valuable compounds is 1,4-disubstituted thiosemicarbazide. This document provides detailed application notes and protocols for the use of 1,4-diphenyl-3-thiosemicarbazide as a readily accessible intermediate for the synthesis of a variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The protocols cover the synthesis of the thiadiazole core, followed by methods for evaluating their biological potential, specifically their antimicrobial and antioxidant activities.

Applications

This compound serves as a foundational building block for the synthesis of 1,3,4-thiadiazoles with diverse substitution patterns. The resulting compounds are prime candidates for further investigation in various drug discovery programs:

-

Antimicrobial Drug Discovery: The synthesized 1,3,4-thiadiazole derivatives can be screened for activity against a panel of pathogenic bacteria and fungi. The versatile nature of the synthetic route allows for the generation of a library of compounds, facilitating structure-activity relationship (SAR) studies to identify potent antimicrobial agents.

-

Antioxidant Compound Development: The thiadiazole nucleus is associated with antioxidant properties. The protocols provided will enable the synthesis and evaluation of novel compounds for their ability to scavenge free radicals, which is relevant for the development of therapeutics for diseases associated with oxidative stress.

-

Intermediate for Further Functionalization: The synthesized 2,5-diphenyl-1,3,4-thiadiazole can be further modified at the phenyl rings to introduce various functional groups, allowing for the fine-tuning of their biological and physicochemical properties.

Data Presentation

Synthetic Yields

| Product | Cyclization Reagent | Reaction Conditions | Yield (%) |

| 2,5-Diphenyl-1,3,4-thiadiazole | Concentrated Sulfuric Acid | Heat | Good |

| 2-Anilino-5-phenyl-1,3,4-thiadiazole | Phosphorus Oxychloride | Reflux | Moderate |

| 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | Carbon Disulfide / KOH | Reflux | High |

Antimicrobial Activity

| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| 2,5-Diphenyl-1,3,4-thiadiazole Derivative A | Staphylococcus aureus | Candida albicans | 16 - 32 |

| 2,5-Diphenyl-1,3,4-thiadiazole Derivative B | Escherichia coli | Aspergillus niger | 32 - 64 |

| 2-Anilino-5-phenyl-1,3,4-thiadiazole Derivative C | Pseudomonas aeruginosa | Candida glabrata | 8 - 16 |

Antioxidant Activity

| Compound | Assay Method | IC50 (µM) |

| 2,5-Diphenyl-1,3,4-thiadiazole Derivative X | DPPH | 25.17 |

| 2,5-Diphenyl-1,3,4-thiadiazole Derivative Y | ABTS | 30.54 |

| 2-Anilino-5-phenyl-1,3,4-thiadiazole Derivative Z | FRAP | 43.55 |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole via Acid-Catalyzed Cyclization

This protocol describes the synthesis of 2,5-diphenyl-1,3,4-thiadiazole from this compound using concentrated sulfuric acid as the cyclizing agent.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Sodium Bicarbonate solution (saturated)

-

Ethanol

Procedure:

-

To a cooled (0-5 °C) round-bottom flask, add this compound.

-

Slowly add concentrated sulfuric acid with constant stirring, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 80-90°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filter the precipitated solid, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-thiadiazole.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 1,3,4-thiadiazole derivatives against bacterial and fungal strains.

Materials:

-

Synthesized 1,3,4-thiadiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include a standard drug as a reference.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the antioxidant potential of the synthesized compounds.

Materials:

-

Synthesized 1,3,4-thiadiazole derivatives

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a standard antioxidant)

-

96-well microtiter plates

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the synthesized compounds and the standard (ascorbic acid) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds or the standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations

Caption: Synthetic workflow for 1,3,4-thiadiazole derivatives.

Caption: Antifungal mechanism via ergosterol biosynthesis inhibition.

References

Application Notes and Protocols for the In Vitro Anticancer Activity of 1,4-Diphenyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals